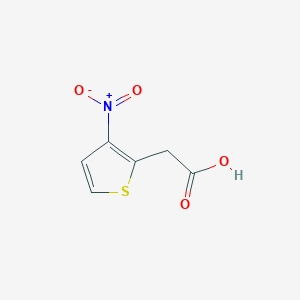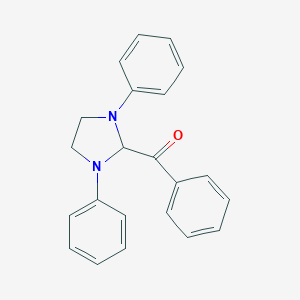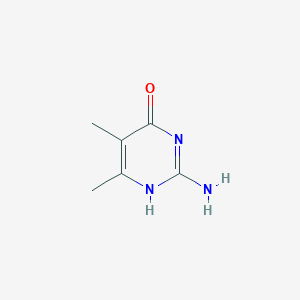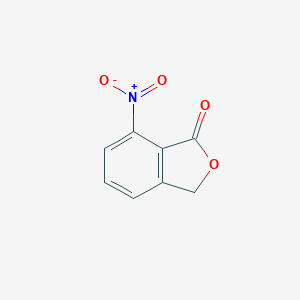
N-(2,2-dimethylpropyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropyl)-2-hydroxybenzamide, also known as DMB or 2,2-dimethyl-N-(2-hydroxyphenyl)propanamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMB is a synthetic compound that belongs to the class of amides and is structurally related to salicylic acid.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be achieved through a two-step reaction pathway. The first step involves the synthesis of 2-hydroxybenzoic acid, followed by the reaction of the acid with 2,2-dimethylpropylamine to obtain the final product.
Starting Materials
Phenol, Sodium hydroxide (NaOH), Carbon dioxide (CO2), Methyl iodide (CH3I), 2,2-dimethylpropylamine
Reaction
Step 1: Synthesis of 2-Hydroxybenzoic Acid, a. Dissolve phenol in a solution of NaOH and CO2., b. Heat the reaction mixture to 100-120°C for several hours to form sodium salicylate., c. Add a strong acid (such as HCl) to the reaction mixture to acidify it and precipitate the salicylic acid., d. Filter the salicylic acid and wash it with water to obtain the pure product., Step 2: Reaction of 2-Hydroxybenzoic Acid with 2,2-Dimethylpropylamine, a. Dissolve 2-hydroxybenzoic acid in a suitable solvent (such as ethanol or methanol)., b. Add 2,2-dimethylpropylamine to the solution and stir the mixture at room temperature for several hours., c. Filter the reaction mixture to remove any precipitate., d. Wash the precipitate with a suitable solvent to obtain the pure product, N-(2,2-dimethylpropyl)-2-hydroxybenzamide.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway regulates the expression of genes involved in the antioxidant response and the detoxification of harmful substances. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to increase the expression of Nrf2-regulated genes and to reduce oxidative stress and inflammation in various cell types.
Efectos Bioquímicos Y Fisiológicos
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. In addition, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,2-dimethylpropyl)-2-hydroxybenzamide in lab experiments is its high stability and solubility in water and organic solvents. This makes it easy to handle and use in various assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that N-(2,2-dimethylpropyl)-2-hydroxybenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(2,2-dimethylpropyl)-2-hydroxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and to identify other pathways that may be involved in its effects. Additionally, further studies are needed to determine the safety and efficacy of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in humans and to develop optimal dosing regimens for its use in clinical settings.
Conclusion
In conclusion, N-(2,2-dimethylpropyl)-2-hydroxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, and to activate the Nrf2 pathway. While further studies are needed to determine its safety and efficacy in humans, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has the potential to be a promising therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway is a promising target for the development of drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQTTSAODFXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358440 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
CAS RN |
694450-22-1 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)


![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)







